2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide
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Overview
Description
2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE is a complex organic compound that features a triazine ring substituted with morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE typically involves the selective and sequential palladium-catalyzed cross-coupling reactions. The starting material, 4,6-dichloro-2-(4-morpholinyl)pyrimidine, undergoes a series of reactions with triorganoindium reagents to achieve the desired substitution at the C-4 and C-6 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The triazine ring and morpholine groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, triorganoindium reagents, and various solvents such as methanol and water. Reaction conditions typically involve controlled temperatures and reaction times to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can modify the functional groups on the triazine ring and morpholine groups .
Scientific Research Applications
2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other bioactive molecules.
Medicine: The compound may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and proteins. The triazine ring and morpholine groups can form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(4-morpholinyl)pyrimidine: A precursor in the synthesis of the target compound.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine:
Uniqueness
2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE is unique due to its specific substitution pattern on the triazine ring and the presence of morpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H21Cl2N7O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
2,2-dichloro-N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylacetohydrazide |
InChI |
InChI=1S/C14H21Cl2N7O3/c1-21(20-11(24)10(15)16)12-17-13(22-2-6-25-7-3-22)19-14(18-12)23-4-8-26-9-5-23/h10H,2-9H2,1H3,(H,20,24) |
InChI Key |
BUPGZBIISSJERV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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